molecular formula C9H4F6O2 B6342598 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98% CAS No. 1111737-49-5

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98%

Cat. No. B6342598
CAS RN: 1111737-49-5
M. Wt: 258.12 g/mol
InChI Key: SOIGWTZDPRRXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H4F6O2 . It is an intermediate used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid consists of a phenyl ring substituted with trifluoromethyl groups at the 2, 3, and 6 positions . The exact structure can be represented by the SMILES string: FC1=NC(F)=C(F)C(=C1)C(F)(F)F .

Scientific Research Applications

Synthesis of Potential Antithrombotics

This compound has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots (thrombi), which can block blood vessels and cause serious medical conditions such as strokes or heart attacks.

Lipoxygenase Inhibitors

It has also been used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. Inhibitors of these enzymes can potentially be used to treat inflammatory diseases.

Synthesis of PPARγ/δ Dual Agonists

4-(Trifluoromethyl)phenylacetic acid, a compound similar to 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, has been used to synthesize PPARγ/δ dual agonists . These agonists can potentially be used in the treatment of metabolic disorders.

Preparation of Heterocyclic Xanthine Derivatives

The same compound has also been used to prepare heterocyclic xanthine derivatives . These derivatives can act as highly potent and selective human A2B adenosine receptor antagonists, which have potential therapeutic applications in various diseases, including inflammatory and cardiovascular diseases.

Safety and Hazards

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIGWTZDPRRXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid

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